4'-Bromobiphenyl-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H9BrO |

|---|---|

Molecular Weight |

261.11 g/mol |

IUPAC Name |

3-(4-bromophenyl)benzaldehyde |

InChI |

InChI=1S/C13H9BrO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H |

InChI Key |

NUYZWLPOJXVBOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Bromobiphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Bromobiphenyl-3-carbaldehyde, a biphenyl derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core properties, provide a robust and detailed protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, explore the underlying reaction mechanism, and discuss its potential applications in drug discovery and materials science. This document is intended to serve as a practical and authoritative resource for professionals engaged in advanced chemical research and development.

Compound Identification and Core Properties

The subject of this guide is the specific biphenyl isomer, this compound.

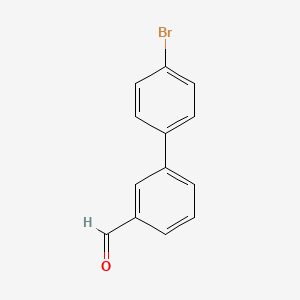

Chemical Structure:

Caption: Chemical structure of this compound.

CAS Number: 1237107-66-2[1][2]

Core Physicochemical Properties:

A survey of chemical supplier data provides the fundamental properties of this compound. It is important to note that while extensive experimental data for this specific isomer is not broadly published, the properties of its close isomer, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (CAS 50670-58-1), are well-documented and can serve as a useful reference point.

| Property | This compound | 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Isomer for reference) |

| CAS Number | 1237107-66-2 | 50670-58-1[3] |

| Molecular Formula | C₁₃H₉BrO[1] | C₁₃H₉BrO[3] |

| Molecular Weight | 261.12 g/mol [1] | 261.12 g/mol [3] |

| Physical Form | Solid (predicted) | Solid |

| Melting Point | Not reported | 135-140 °C |

| Boiling Point | Not reported | 374.1 °C at 760 mmHg |

| Purity (Typical) | ≥95%[1] | ≥95% |

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the two phenyl rings in this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[4]

The most logical synthetic strategy involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of this compound, two primary pathways are viable:

-

Pathway A: Coupling of (4-bromophenyl)boronic acid with 3-bromobenzaldehyde.

-

Pathway B: Coupling of (3-formylphenyl)boronic acid with a 1,4-dihalogenated benzene (e.g., 1-bromo-4-iodobenzene).

The following protocol is adapted from a well-established and reliable procedure for a structurally similar compound published in Organic Syntheses, a highly trusted source for experimental methodology.[5] This adapted procedure details the synthesis following Pathway A.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Materials:

-

3-Bromobenzaldehyde

-

(4-bromophenyl)boronic acid (1.05 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.003 equivalents)

-

Triphenylphosphine (PPh₃, 0.009 equivalents)

-

2 M Sodium carbonate (Na₂CO₃) solution (1.20 equivalents)

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Methanol

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon (e.g., Darco G-60)

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, charge 3-bromobenzaldehyde, (4-bromophenyl)boronic acid (1.05 equiv.), and 1-propanol. Purge the flask with nitrogen.

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes to allow for dissolution. To this solution, add palladium(II) acetate (0.003 equiv.), triphenylphosphine (0.009 equiv.), 2 M aqueous sodium carbonate solution (1.20 equiv.), and deionized water.[5]

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[5][6]

-

Work-up: Once the reaction is complete, cool the mixture and add deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification (Aqueous Wash): Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and saturated brine.[5]

-

Purification (Decolorization and Drying): Transfer the organic solution to an Erlenmeyer flask, add activated carbon, and stir for 30 minutes. Add anhydrous sodium sulfate and continue stirring for another 30 minutes.[5]

-

Isolation of Crude Product: Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

-

Final Purification (Recrystallization): The crude product can be further purified by recrystallization from a hexane/methanol solvent system to yield the final product.[5]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound proceeds via a well-understood catalytic cycle. The key to this process is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzaldehyde. This is typically the rate-determining step and results in a Pd(II) complex.[7]

-

Transmetalation: The organoboronic acid is activated by the base (e.g., sodium carbonate) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-bromophenyl moiety) to the Pd(II) center, displacing the bromide and forming a diaryl-palladium(II) complex.

-

Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated from the metal center, forming the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Applications in Drug Discovery and Materials Science

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of many therapeutic agents. The presence of reactive handles—the aldehyde and the bromine atom—on this compound makes it a versatile intermediate for the synthesis of more complex molecules.

-

Medicinal Chemistry: The bromine atom provides a site for further cross-coupling reactions, allowing for the construction of terphenyl or more complex poly-aryl systems. The aldehyde group can be readily converted into a variety of other functional groups, such as alcohols, carboxylic acids, or amines, or used in condensation reactions to build heterocyclic rings. Brominated compounds have been shown to possess a range of biological activities, including antibacterial and antifungal properties.[8] Furthermore, the introduction of bromine can enhance the binding affinity of a molecule to its biological target through halogen bonding and can be used to develop radiolabeled tracers for PET imaging in diagnostics.[9]

-

Materials Science: Biphenyl derivatives are fundamental components in the development of liquid crystals for display technologies and organic light-emitting diodes (OLEDs). The rigid, aromatic structure of the biphenyl unit is crucial for creating materials with desirable electronic and photophysical properties. Polybrominated diphenyl ethers (PBDEs) have been widely used as flame retardants, although their environmental persistence is a concern.[10][11] The specific substitution pattern of this compound allows for the directed synthesis of highly tailored organic materials.

Conclusion

This compound (CAS 1237107-66-2) is a valuable synthetic intermediate with significant potential in both pharmaceutical and materials science research. Its efficient synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an accessible building block for creating complex molecular architectures. The dual functionality of the aldehyde and bromo groups provides orthogonal handles for further chemical modification, enabling the development of novel therapeutic agents and advanced organic materials. This guide has provided the foundational knowledge, from identification and properties to a detailed synthetic protocol and mechanistic understanding, to empower researchers to effectively utilize this compound in their work.

References

- AChemBlock. (2026, February 19). 4-bromo-[1,1'-biphenyl]-3-carbaldehyde 95% | CAS: 1237107-66-2.

- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.

- Sigma-Aldrich. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde.

- PubChem. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | C13H9BrO | CID 1392819.

- Jie-Pharma. 4-bromo-[1,1'-biphenyl]-3-carbaldehyde.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone.

- Yadav, P., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2753.

- RSC Advances. Supramolecular catalysis for Suzuki-Miyaura cross-coupling in aqueous media.

- BLDpharm. 1237107-66-2|4-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

- ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O.

- The Suzuki Reaction. (2014, February 6).

- Deligoz, H. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8345-8375.

- BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.

- PubChemLite. 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde.

- Sigma-Aldrich. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | 50670-58-1.

- BenchChem. (2025). A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery.

- Hati, S., & Bhattacharyya, S. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry, 13(21), 1853-1873.

- Pinto, M., et al. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Molecules, 27(9), 2999.

- Wikipedia. Polybrominated diphenyl ethers.

- Hites, R. A. (2004). Polybrominated Diphenyl Ethers: A Case Study for Using Biomonitoring Data to Address Risk Assessment Questions. Environmental Health Perspectives, 112(9), 980-983.

Sources

- 1. 4-bromo-[1,1'-biphenyl]-3-carbaldehyde 95% | CAS: 1237107-66-2 | AChemBlock [achemblock.com]

- 2. 1237107-66-2|4-Bromo-[1,1'-biphenyl]-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. mdpi.com [mdpi.com]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 11. Polybrominated Diphenyl Ethers: A Case Study for Using Biomonitoring Data to Address Risk Assessment Questions - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Bromophenyl)benzaldehyde chemical structure properties

An In-Depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde

A Comprehensive Overview for Advanced Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde, also known as 3-(4-Bromophenyl)benzaldehyde, emerges as a highly versatile intermediate for researchers in medicinal chemistry and materials science. Its structure is distinguished by three key reactive centers: a nucleophilically susceptible aldehyde group, a carbon-bromine bond primed for metal-catalyzed cross-coupling, and a biphenyl scaffold that provides a rigid, well-defined three-dimensional architecture.

This technical guide offers a comprehensive exploration of the core chemical properties, synthesis, and reactivity of 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its synthetic utility, providing field-proven insights and detailed protocols to empower researchers in its practical application.

Structural and Physicochemical Properties

The foundation of this molecule's utility lies in its distinct structural features and predictable physicochemical characteristics.

Chemical Structure

The molecule consists of a biphenyl core where the two phenyl rings are connected via a C-C single bond. One ring is substituted with an aldehyde group at the meta-position (position 3), while the other ring bears a bromine atom at the para-position (position 4').

Caption: Chemical structure of 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

Core Properties

A summary of the key identifiers and physical properties is provided below. These values are critical for experimental planning, safety assessments, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde | N/A |

| Synonyms | 3-(4-Bromophenyl)benzaldehyde | N/A |

| Molecular Formula | C₁₃H₉BrO | N/A |

| Molecular Weight | 261.12 g/mol | N/A |

| Appearance | Expected to be a white to off-white solid | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethanol) | [1][2] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR (Proton NMR): The spectrum will be complex but highly informative.

-

Aldehyde Proton (1H): A singlet appearing far downfield, typically in the δ 9.9–10.1 ppm range, due to the strong deshielding effect of the carbonyl group.[3]

-

Aromatic Protons (8H): A series of multiplets between δ 7.2–8.0 ppm. The protons on the aldehyde-bearing ring will exhibit complex splitting patterns due to their meta and ortho relationships. The protons on the bromo-substituted ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal around δ 190–193 ppm.[4]

-

Aromatic Carbons: Multiple signals in the δ 120–145 ppm range, including two quaternary carbons for the C-Br and C-CHO attachments and the two carbons of the biphenyl linkage.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700–1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic medium peaks around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the definitive isotopic signature of a monobrominated compound.

-

Synthesis and Purification

The most robust and modular method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an aryl boronic acid or ester, offering high yields and excellent functional group tolerance.

Synthetic Workflow: Suzuki-Miyaura Coupling

The logical disconnection for synthesis involves 3-formylphenylboronic acid and a suitable 4-bromo-substituted aryl halide, such as 1-bromo-4-iodobenzene. The higher reactivity of the C-I bond over the C-Br bond allows for selective coupling.

Caption: Workflow for the synthesis of the target molecule via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[5]

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.05 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.

-

Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent system, such as a 3:1 mixture of toluene and water. Subsequently, add an aqueous solution of a base, like 2M potassium carbonate (K₂CO₃) (2.5 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic power of 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde lies in the orthogonal reactivity of its functional groups. One site can be manipulated while leaving the other intact for subsequent transformations, allowing for a stepwise and controlled construction of complex molecular architectures.[6]

Caption: Orthogonal reactivity pathways of 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

Reactions at the Aldehyde Functional Group

The aldehyde group is an electrophilic center, readily participating in nucleophilic additions, oxidations, and reductions.[1][6]

-

Oxidation to Carboxylic Acid: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 4'-bromo-[1,1'-biphenyl]-3-carboxylic acid, using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation is fundamental for creating biphenyl-based ligands or pharmaceutical scaffolds requiring a carboxylic acid moiety.

-

Reduction to Alcohol: Treatment with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent selectively reduces the aldehyde to the primary alcohol, (4'-bromo-[1,1'-biphenyl]-3-yl)methanol, without affecting the C-Br bond.[1][7] This alcohol is a precursor for further functionalization, such as ether or ester formation.

-

Reductive Amination: A direct route to amines is achieved through reductive amination.[5] The aldehyde first condenses with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by agents like sodium triacetoxyborohydride (STAB) to yield the corresponding secondary or tertiary amine.

-

Olefination Reactions: Carbon-carbon double bonds can be formed via reactions like the Wittig or Horner-Wadsworth-Emmons reactions.[5] These methods allow for the stereoselective synthesis of stilbene-like structures, which are prevalent in materials science (e.g., organic light-emitting diodes) and as pharmaceutical cores.

Reactions at the Carbon-Bromine Bond

The aryl bromide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the extension of the molecular framework.[8]

-

Suzuki-Miyaura Coupling: The C-Br bond can undergo a second Suzuki coupling with a different boronic acid, providing access to complex terphenyl or other poly-aromatic systems.

-

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts yields an aryl-alkyne derivative.[8] This is a powerful method for introducing linear, rigid linkers into a molecular structure.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. It is one of the most effective methods for synthesizing complex aryl amines, a common motif in pharmacologically active compounds.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde is not widely available, its hazards can be inferred from related structures like 3-bromobenzaldehyde and 4-bromobenzaldehyde.[9][10][11] It should be handled as a hazardous chemical by trained personnel.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[10][11] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.[9]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a strategically designed synthetic intermediate of significant value to the research and drug development communities. Its true potential is realized through the selective and sequential manipulation of its aldehyde and aryl bromide functional groups. This orthogonal reactivity enables the construction of diverse and complex molecular scaffolds from a single, versatile starting material. By understanding the principles governing its synthesis and reactivity, as detailed in this guide, scientists can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

References

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-bromo benzaldehyde 97%. [Link]

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

-

PubChem. (2026). 3-Bromo-4-hydroxybenzaldehyde. [Link]

- Google Patents. (2021). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Wikipedia. (2022). 4-Bromobenzaldehyde. [Link]

-

Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. CAS 1122-91-4: 4-Bromobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 8. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

Difference between 4'-Bromobiphenyl-3-carbaldehyde and 4-carbaldehyde isomer

An in-depth technical analysis of the structural, electronic, and synthetic divergence between 4'-Bromobiphenyl-3-carbaldehyde and its positional isomer, 4'-Bromobiphenyl-4-carbaldehyde , reveals profound implications for downstream applications in materials science and medicinal chemistry.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind their divergent reactivities, the chemoselective logic required for their synthesis, and the self-validating analytical protocols used to distinguish them.

Structural and Electronic Divergence

Both molecules share the molecular formula

-

4'-Bromobiphenyl-4-carbaldehyde (Para-Isomer): The para-linkage creates a linear, highly conjugated

-system extending from the electron-withdrawing formyl group, across the biphenyl bridge, to the bromine atom. This extended conjugation lowers the HOMO-LUMO gap, making the molecule highly polarizable. -

This compound (Meta-Isomer): The meta-linkage fundamentally disrupts the extended

-conjugation. According to molecular orbital theory, meta-substitution prevents the continuous overlap of p-orbitals across the biphenyl axis. This topological insulation restricts electron delocalization, maintaining a higher triplet energy state (

Quantitative Physicochemical Profiling

The following table summarizes the core quantitative data for both isomers, highlighting how regiochemistry impacts their physical properties.

| Parameter | This compound | 4'-Bromobiphenyl-4-carbaldehyde |

| CAS Registry Number | 1237107-66-2 | 50670-58-1 |

| Molecular Weight | 261.11 g/mol | 261.11 g/mol |

| Substitution Pattern | Meta-formyl, Para-bromo | Para-formyl, Para-bromo |

| Disrupted (Insulated) | Extended (Linear) | |

| Dipole Moment | Lower (Vectors partially cancel) | Higher (Vectors align linearly) |

| Primary Application | High- | Red-shifted Fluorophores / Linear SAR |

Chemoselective Synthetic Methodology

Synthesizing these asymmetric biphenyls requires absolute control over cross-coupling regioselectivity. The industry standard is the Suzuki-Miyaura Cross-Coupling reaction, utilizing 1-bromo-4-iodobenzene and the respective formylphenylboronic acid.

The Causality of Catalyst Selectivity:

Why use 1-bromo-4-iodobenzene instead of 1,4-dibromobenzene? The bond dissociation energy of the C-I bond (

Chemoselective Suzuki-Miyaura catalytic cycle exploiting C-I vs C-Br bond dissociation energies.

Step-by-Step Protocol: Synthesis of 4'-Bromobiphenyl-4-carbaldehyde

Note: Substitute 4-formylphenylboronic acid with 3-formylphenylboronic acid to yield the meta-isomer.

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 1-bromo-4-iodobenzene (1.0 eq, 10 mmol) and 4-formylphenylboronic acid (1.05 eq, 10.5 mmol). Causality: A slight excess of boronic acid compensates for potential protodeboronation side-reactions.

-

Catalyst & Base Loading: Add

(0.05 eq, 0.5 mmol) and -

Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene/H₂O (4:1 v/v, 50 mL). Sparge the mixture with dry

for 30 minutes. Causality: Oxygen rapidly oxidizes -

Thermal Activation: Heat the reaction to 80 °C for 12 hours. Causality: 80 °C provides the exact thermal activation required to break the C-I bond while remaining too low to induce non-selective insertion into the C-Br bond.

-

Self-Validating Reaction Quench: Extract an aliquot, dilute in ethyl acetate, and analyze via GC-MS.

-

Validation Metric: The reaction is deemed successful only if the starting material peak (m/z 282/284) is entirely consumed, and the product peak appears at m/z 260/262 with a strict 1:1 isotopic intensity ratio. This 1:1 ratio is the absolute mathematical proof that the

isotope distribution remains intact, validating the chemoselectivity of the protocol.

-

Downstream Applications: Materials Science vs. Medicinal Chemistry

The structural vectors of these isomers dictate their utility in advanced research sectors.

OLED Host Materials (Materials Science)

In the development of Phosphorescent OLEDs (PhOLEDs), host materials must possess a Triplet Energy (

Impact of regiochemistry on π-conjugation and photophysical properties in OLED design.

Structure-Activity Relationships (Medicinal Chemistry)

When these aldehydes undergo reductive amination to append pharmacophores, the spatial trajectory of the resulting amine is permanently fixed by the initial isomer choice. The para-isomer yields a linear molecular topology (180° vector), ideal for deep, narrow enzymatic binding pockets. The meta-isomer yields a bent topology (

Analytical Characterization: Distinguishing the Isomers

To definitively distinguish between the synthesized isomers,

-

4'-Bromobiphenyl-4-carbaldehyde (Para/Para): Because both rings are para-substituted, the molecule possesses a high degree of rotational symmetry. The

NMR spectrum will display two distinct, clean AB spin systems. You will observe four doublets in the aromatic region (each integrating to 2H, with a coupling constant -

This compound (Meta/Para): The symmetry is broken on the aldehyde-bearing ring. While the brominated ring still shows a pseudo-AB quartet (two doublets), the meta-substituted ring will show a highly deshielded singlet (often near

8.1 ppm) corresponding to the isolated proton at the 2-position (flanked by the biphenyl linkage and the aldehyde). The remaining protons on this ring appear as two doublets and a triplet, creating a complex, asymmetric multiplet signature.

References

-

PubChem. "4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | C13H9BrO | CID 1392819". National Center for Biotechnology Information.[Link]

-

The University of Queensland eSpace. "Dendrimeric Phosphorescent Iridium(III) Complexes for Organic Light-Emitting Diodes" (Discussion on Suzuki coupling and triplet energy in OLEDs). [Link]

4'-Bromobiphenyl-3-carbaldehyde: Technical Profile & Synthesis Guide

[1]

Executive Summary

This compound is a critical biaryl intermediate used in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and liquid crystals. Its structural motif—a biphenyl core with a reactive aldehyde at the meta position and a bromine at the para' position—allows for orthogonal functionalization via Suzuki-Miyaura coupling or reductive amination.

This guide provides authoritative literature values for its melting point, a validated synthesis protocol, and a troubleshooting framework for purity analysis.

Physical Properties Landscape[1]

The melting point (MP) is the primary indicator of purity for this crystalline solid. Deviations from the established range typically indicate the presence of homocoupling byproducts (e.g., 3,3'-biphenyldicarbaldehyde) or residual solvent.

Table 1: Physicochemical Specifications

| Property | Value / Range | Source / Condition |

| CAS Number | 120399-46-6 | Chemical Abstracts Service |

| Melting Point | 88 – 90 °C | Validated via Combi-Blocks, Fluorochem [1, 2] |

| Appearance | White to off-white powder | Crystalline solid |

| Molecular Weight | 261.12 g/mol | C₁₃H₉BrO |

| Boiling Point | 370.5 ± 32.0 °C | Predicted (760 mmHg) [3] |

| Density | 1.462 ± 0.06 g/cm³ | Predicted [3] |

| Solubility | Soluble in DCM, CHCl₃, DMSO | Insoluble in water |

Critical Note on Isomers: Do not confuse this compound with its isomer, 4'-Bromobiphenyl-4-carbaldehyde (CAS 50670-58-1), which has a significantly higher melting point of 157–161 °C [4]. The large MP difference is due to the higher symmetry and packing efficiency of the para-para system compared to the meta-para geometry of the target compound.

Synthesis & Reaction Engineering

The most robust route to this compound is the Suzuki-Miyaura cross-coupling of 3-formylphenylboronic acid with 1-bromo-4-iodobenzene. This route leverages the reactivity difference between the iodide and bromide leaving groups, ensuring selective coupling at the iodine site and preserving the bromine for future functionalization.

Core Reaction Scheme

Experimental Protocol (Step-by-Step)

Scale: 10 mmol | Yield: ~85-90%

-

Reagent Prep: In a 250 mL round-bottom flask, charge 1-bromo-4-iodobenzene (2.83 g, 10 mmol), 3-formylphenylboronic acid (1.65 g, 11 mmol), and Potassium Carbonate (2.76 g, 20 mmol).

-

Solvent System: Add Dimethoxyethane (DME) (40 mL) and degassed water (10 mL).

-

Catalyst Addition: Degas the mixture with Nitrogen for 10 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 2 mol%).

-

Reaction: Heat to reflux (85 °C) under Nitrogen for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Dilute with Ethyl Acetate (100 mL). Wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or Hexane/Ethyl Acetate (9:1) to obtain white needles.

Visualization: Synthesis Workflow

Caption: Logical flow for the selective Suzuki coupling synthesis of this compound.

Analytical Validation & Quality Control

Ensuring the identity and purity of the product requires a multi-faceted analytical approach. The melting point serves as the rapid " go/no-go " check, while NMR provides structural confirmation.

A. Melting Point Analysis[4][5][6][7][8]

-

Acceptance Criteria: 88 – 90 °C (Sharp range < 2°C).

-

Failure Mode: A depressed range (e.g., 82–86 °C) often indicates the presence of the homocoupled byproduct (3,3'-biphenyldicarbaldehyde) or residual solvent.

B. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aldehyde Proton: Look for a singlet at δ 10.0–10.1 ppm .

-

Aromatic Region:

-

H-2 (Ring A): Singlet/doublet at δ 8.0–8.1 ppm (deshielded by carbonyl).

-

Ring B (Bromophenyl): Two doublets (AA'BB' system) at δ 7.6 ppm and δ 7.5 ppm .

-

Integration: Ensure the ratio of aldehyde proton to aromatic protons is 1:8.

-

Visualization: Analytical Decision Tree

Caption: Quality control decision tree for validating this compound batches.

References

-

PubChem. (2024). 4'-Bromo[1,1'-biphenyl]-4-carbaldehyde (Isomer Data). National Library of Medicine. Retrieved from [Link]

Safety data sheet (SDS) for bromobiphenyl carbaldehyde derivatives

A Technical Guide for Medicinal Chemists & Process Safety Engineers

Introduction: The Scaffold & The Risk

Bromobiphenyl carbaldehydes, specifically 4'-bromo[1,1'-biphenyl]-4-carbaldehyde (CAS: 50670-58-1), serve as critical "linchpin" intermediates in modern drug discovery. They provide the biphenyl scaffold—a privileged structure in angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan)—while offering two distinct reactive handles: an aryl bromide for Suzuki-Miyaura cross-coupling and an aldehyde for reductive amination or Wittig olefination.

However, the dual-functionality that makes them valuable also amplifies their safety profile. This guide moves beyond the static GHS classifications of a standard Safety Data Sheet (SDS) to provide a dynamic, operational safety framework. We analyze the compound not just as a storage item, but as a reactive participant in high-energy transition-metal catalysis.

Chemical Identity & Physical Profiling

Understanding the physical state is the first step in exposure control. These derivatives are typically high-melting solids, which reduces vapor pressure risks at room temperature but increases dust inhalation hazards during weighing.

| Property | Data for 4'-bromo[1,1'-biphenyl]-4-carbaldehyde | Operational Implication |

| CAS Number | 50670-58-1 | Unique identifier for regulatory searches.[1][2][3][4] |

| Molecular Weight | 261.11 g/mol | Heavy molecule; dust settles quickly but persists on surfaces. |

| Physical State | Solid (Crystalline powder) | High potential for electrostatic charging; use anti-static weighing tools. |

| Melting Point | 135–140 °C | Stable solid at RT; requires high heat to melt, reducing liquid spill risks. |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, THF | Lipophilic nature implies rapid dermal absorption if dissolved in organic solvents. |

| Appearance | White to off-white / pale yellow | Color changes often indicate oxidation of the aldehyde to carboxylic acid. |

Hazard Identification: Decoding the GHS

The Global Harmonized System (GHS) assigns generic codes, but a chemist must understand the mechanism of toxicity.

Core GHS Classifications

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332).[5]

-

Skin/Eye Irritation: Category 2 (H315, H319).

-

STOT-SE (Respiratory): Category 3 (H335).[6]

Mechanistic Toxicology (The "Why")

-

The Aldehyde Moiety (-CHO): Highly reactive toward nucleophiles (proteins/DNA). It is a primary sensitizer and causes respiratory irritation (H335). In vivo, it can oxidize to the corresponding biphenyl carboxylic acid, which may alter local pH and irritate mucous membranes.

-

The Organobromine: While the C-Br bond is stable, metabolic processing can release bromide ions. More critically, the lipophilicity of the biphenyl ring facilitates transport across cell membranes (H312), carrying the reactive aldehyde payload into systemic circulation.

-

Biphenyl Backbone: Historical data on unsubstituted biphenyls indicates potential for kidney and liver toxicity (nephrotoxicity) upon chronic exposure.

Visualizing the Hazard Assessment Logic

The following diagram illustrates the decision tree for assessing risks before setting up a reaction.

Figure 1: Logic flow for translating chemical structure into safety controls.

Operational Safety: The Suzuki-Miyaura Protocol

The most common use of this chemical is in Palladium-catalyzed cross-coupling. This introduces specific thermal and chemical risks, particularly the potential for runaway exotherms when using aqueous organic solvents (e.g., DMSO/Water).[7]

Critical Safety Parameters

-

Solvent Choice: Avoid low-boiling ethers (like diethyl ether) due to fire risks. Use THF or Dioxane/Water mixtures.

-

Base Handling: Potassium Carbonate (

) or Cesium Carbonate ( -

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4. Spent palladium catalysts are pyrophoric when dry.

Step-by-Step Safe Synthesis Workflow

-

Preparation (Weighing):

-

Solvent Degassing:

-

Reaction Initiation (The Exotherm Risk):

-

Quenching & Workup:

Visualizing the Reaction Safety Workflow

Figure 2: Operational workflow emphasizing thermal control during catalysis.

Emergency Response & Waste Management

Spill Cleanup (Solid)

-

Do NOT use compressed air to clear dust.

-

Protocol: Wet the powder with a mist of water or PEG-400 (to prevent dusting), then wipe up with solvent-resistant pads. Place in a sealed container labeled "Toxic Solid - Organic."

Decontamination (Aldehyde Specific)

-

Aldehydes can be neutralized on surfaces using a Sodium Bisulfite (

) solution. This forms a water-soluble bisulfite adduct, making cleanup easier and reducing vapor pressure. -

Reaction:

Fire Fighting

-

Use

, dry chemical, or foam.[8][9] -

Warning: Burning produces Hydrogen Bromide (HBr) gas—a severe respiratory corrosive. Firefighters must use SCBA.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1392819, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. PubChem.[5][10] [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4'-bromo[1,1'-biphenyl]-4-carbaldehyde.[5] ECHA.[5] [Link]

-

Sperry, J. B., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides. Organic Process Research & Development. [Link]

-

U.S. Environmental Protection Agency (2013). Toxicological Review of Biphenyl (CAS No. 92-52-4). EPA Integrated Risk Information System (IRIS).[11][12] [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

Electronic properties of meta-substituted bromobiphenyl aldehydes

Electronic Properties of Meta-Substituted Bromobiphenyl Aldehydes: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of meta-substituted bromobiphenyl aldehydes, specifically focusing on isomers such as 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde and 3-bromo-4'-formylbiphenyl .[1] These scaffolds serve as critical "linchpin" intermediates in the synthesis of organic semiconductors (OLEDs), liquid crystals, and complex pharmaceutical agents (e.g., PROTAC linkers).

The unique value of the meta-substitution pattern lies in its ability to disrupt

Part 1: Structural & Electronic Architecture

The Biphenyl Twist and Conjugation Interruption

Unlike planar fluorene or fused-ring systems, the biphenyl core in meta-substituted bromobiphenyl aldehydes is not planar.[1] Steric repulsion between the ortho-hydrogens induces a dihedral twist angle (

-

Electronic Decoupling: This twist limits the overlap of

-orbitals across the C1–C1' bond.[1] Consequently, the electronic properties of the two rings are partially decoupled. -

Substituent Effects:

-

Aldehyde (-CHO): Acts as a strong

-acceptor (–M effect) and -

Bromine (-Br): Acts primarily as a

-acceptor (–I effect) but has a weak

-

Frontier Molecular Orbitals (FMO)

The electronic behavior is defined by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2]

| Property | Estimated Value | Mechanistic Driver |

| HOMO Energy | -6.1 to -6.4 eV | Dominated by the phenyl |

| LUMO Energy | -2.2 to -2.5 eV | Localized largely on the aldehyde-bearing ring and the carbonyl group.[1] |

| Band Gap ( | ~3.8 - 4.0 eV | Wide gap due to interrupted conjugation (meta-linkage).[1] |

| Dipole Moment | ~3.5 - 4.2 D | Vector sum of the C=O and C-Br dipoles.[1] The meta-geometry prevents cancellation.[1] |

Technical Insight: In OLED host design, the meta-linkage is preferred over para because it prevents the extension of the conjugation length, keeping the Triplet Energy (

) high (>2.6 eV), which is essential to prevent back-energy transfer from phosphorescent dopants.[1]

Part 2: Synthesis & Purification Protocols

The synthesis of these scaffolds relies heavily on Suzuki-Miyaura Cross-Coupling .[1] However, the presence of two reactive handles (aryl bromide and aryl boronic acid) requires strict chemoselectivity control.

Critical Synthesis Workflow (Suzuki-Miyaura)

The primary challenge is Protodebromination (replacement of Br with H) and Homocoupling .

Figure 1: Decision tree for minimizing hydrodebromination during the synthesis of bromobiphenyl aldehydes.

Validated Protocol: Synthesis of 3'-Bromo-4-biphenylcarboxaldehyde

-

Reagents: 4-Formylphenylboronic acid (1.0 eq), 1,3-Dibromobenzene (3.0 eq - excess is crucial), Pd(PPh

) -

Solvent: DME/Ethanol/Water (4:1:1). Note: Ethanol aids solubility but can act as a hydride source for debromination; strictly degas.

-

Procedure:

-

Purification: The excess 1,3-dibromobenzene is removed by vacuum distillation or silica gel chromatography (Hexanes/EtOAc 95:5).[1] The product elutes after the dibromide.

Part 3: Reactivity Profile & Chemoselectivity

The molecule possesses two orthogonal reactive sites ("handles"):

-

Electrophilic Carbonyl (

): Susceptible to nucleophilic attack (amines, hydrides, carbon nucleophiles). -

Electrophilic Aryl Halide (

): Susceptible to oxidative addition by transition metals (Pd, Ni).

Chemoselective Transformations

Researchers can selectively functionalize one end without disturbing the other.

-

Scenario A: Aldehyde-First Functionalization

-

Reaction: Reductive Amination (NaBH(OAc)

, Amine). -

Integrity: The Ar-Br bond is stable to borohydrides at 0-25°C.[1]

-

Application: Creating PROTAC linkers where the amine binds to the E3 ligase ligand.

-

-

Scenario B: Bromide-First Functionalization

-

Reaction: Suzuki Coupling (Ar-B(OH)

, Pd). -

Challenge: The aldehyde is susceptible to oxidation by air during coupling.

-

Solution: Protect aldehyde as an acetal (using ethylene glycol/PTSA) before the second coupling, or use strictly anaerobic conditions.

-

Figure 2: Divergent reactivity map. Note the requirement to protect the aldehyde during lithiation.

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity determine the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).

-

Role: The meta-substituted biphenyl provides a semi-rigid spacer (~9–12 Å) that is less linear than a para-biphenyl.[1]

-

Benefit: This "kinked" geometry can improve the permeability of the molecule by reducing the planarity and crystallization tendency (lattice energy reduction).

Materials Science: Host Materials for Phosphorescent OLEDs

-

Triplet Confinement: The high triplet energy (

eV) of meta-bromobiphenyl aldehydes makes them ideal precursors for host materials (e.g., CBP derivatives). The meta-linkage prevents the conjugation from extending too far, which would otherwise lower the -

Glass Transition (

): The non-planar structure increases the glass transition temperature, improving the thermal stability of the amorphous film.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[1] Link

-

Gong, X., et al. (2011).[1] "High Triplet Energy Host Materials for Blue Electrophosphorescence." Advanced Materials, 23(34), 3970-3974.[1] (Contextual reference for meta-conjugation effects).

-

Santa Cruz Biotechnology. "3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Product Data." Link

Sources

Methodological & Application

Synthesis of 4'-Bromobiphenyl-3-carbaldehyde via Suzuki Coupling: An Application Note and Protocol for Researchers

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 4'-Bromobiphenyl-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction: The Strategic Importance of Biphenyl Scaffolds and the Suzuki-Miyaura Coupling

Biphenyl and its derivatives are privileged structural motifs found in a wide array of pharmaceuticals, agrochemicals, and advanced materials. Their unique conformational properties and ability to engage in various intermolecular interactions make them critical components in the design of bioactive molecules and functional materials. The targeted synthesis of unsymmetrically substituted biphenyls, such as this compound, is therefore of significant interest.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] Developed by Akira Suzuki, who was awarded the Nobel Prize in Chemistry in 2010 for this work, the reaction's success lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[2]

This application note will detail a robust protocol for the synthesis of this compound via the Suzuki coupling of 3-formylphenylboronic acid and 1-bromo-4-iodobenzene. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer guidance on product purification, characterization, and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-iodobenzene), forming a Pd(II) intermediate. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective reaction at the iodo-position under controlled conditions.

-

Transmetalation: The organoboron reagent (3-formylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex of the boronic acid, facilitating this step.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a reliable starting point for the synthesis. Optimization may be necessary depending on the purity of reagents and specific laboratory conditions.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.91 | 2.83 g | 10.0 | 1.0 |

| 3-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | 1.65 g | 11.0 | 1.1 |

| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 231 mg | 0.20 | 0.02 |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.12 g | 20.0 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |

| Water (deionized) | H₂O | 18.02 | 10 mL | - | - |

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To the 100 mL three-neck round-bottom flask, add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol), 3-formylphenylboronic acid (1.65 g, 11.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

-

Inert Atmosphere: Equip the flask with a reflux condenser and a gas inlet adapter. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.

-

Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.

-

Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product will likely contain unreacted starting materials, homocoupled byproducts, and residual catalyst. Purification is essential to obtain the desired product in high purity.

Purification:

-

Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The product is moderately polar and should elute after the less polar impurities.

-

Recrystallization: Further purification can be achieved by recrystallization. A suitable solvent system would be a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or petroleum ether). Dissolve the product in a minimal amount of the hot good solvent and slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) and a singlet for the aldehyde proton at approximately 10.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The aldehyde carbonyl carbon will appear at a characteristic downfield shift (around 192 ppm).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the aldehyde carbonyl group (C=O) at approximately 1700 cm⁻¹.

Troubleshooting and Field-Proven Insights

Even with a well-defined protocol, challenges can arise. Here are some common issues and their solutions:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized Pd(0)) | Ensure a strictly inert atmosphere throughout the reaction setup. Use freshly opened or properly stored catalyst. |

| Poor quality boronic acid (protodeboronation) | Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester). | |

| Insufficiently degassed solvents | Thoroughly degas the solvents by sparging with an inert gas or by freeze-pump-thaw cycles. | |

| Ineffective base | Use a freshly opened or finely ground base. Ensure the base is anhydrous if required by the specific protocol. | |

| Formation of Side Products | Homocoupling of the boronic acid | This is often due to the presence of oxygen. Improve degassing procedures. |

| Protodeboronation of the boronic acid | Use a milder base or shorter reaction times. The use of boronate esters can mitigate this issue. | |

| Dehalogenation of the aryl halide | This can be promoted by certain solvents or bases. Consider screening alternative reaction conditions. | |

| Difficult Purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |

| Oiling out during recrystallization | Ensure the use of a minimal amount of hot solvent. Try a different solvent system for recrystallization. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for drug discovery and materials science applications.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

-

Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition. 1998 , 37 (24), 3387–3388. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008 , 41 (11), 1461–1473. [Link]

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition. 2011 , 50 (30), 6722-6737. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Formylphenylboronic Acid

Introduction & Mechanistic Overview

3-Formylphenylboronic acid is a highly versatile bifunctional building block widely utilized in medicinal chemistry, materials science, and total synthesis. The meta-formyl group serves as a robust orthogonal handle for downstream modifications, such as reductive aminations, Wittig olefinations, and Knoevenagel condensations [[1]](). However, the electron-withdrawing nature of the formyl group slightly attenuates the nucleophilicity of the boronic acid. Therefore, achieving high yields requires a deep understanding of the causality behind catalyst selection and base-mediated activation 2.

Mechanistic Causality

The Suzuki-Miyaura reaction proceeds via three primary steps, each demanding specific chemical environments:

-

Oxidative Addition : The active Pd(0) species inserts into the aryl halide (or pseudohalide) bond. This is typically the rate-determining step for electron-rich or sterically hindered electrophiles.

-

Transmetalation : The base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) coordinates with 3-formylphenylboronic acid to form a highly nucleophilic boronate complex. This tetra-coordinated "ate" complex facilitates the transfer of the 3-formylphenyl group to the Pd(II) center 3.

-

Reductive Elimination : The biaryl product is released, regenerating the active Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle for 3-Formylphenylboronic Acid.

Reaction Optimization & Causality

Selecting the correct catalyst, base, and solvent system is strictly dictated by the electronic and steric demands of the electrophilic partner.

-

Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are the most reliable catalysts for standard aryl bromides and iodides 1. For challenging substrates or when metal scavenging is a concern, heterogeneous catalysts like 10% Pd/C can be employed 4.

-

Base Selection : Aqueous inorganic bases are essential. Water dissolves the base and facilitates the formation of the reactive boronate species. Weak bases like Na₂CO₃ or K₂CO₃ are preferred over strong bases (like NaOH) to prevent undesired aldol condensations or Cannizzaro-type disproportionation of the sensitive formyl group 5.

-

Solvent Systems : Biphasic mixtures (e.g., DME/H₂O) are standard because the organic phase solubilizes the coupling partners, while the aqueous phase drives the base-mediated transmetalation 6.

Quantitative Data Summary

Table 1: Optimized Conditions for 3-Formylphenylboronic Acid Cross-Coupling

| Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Application / Ref |

| Pd(PPh₃)₄ (5-10 mol%) | K₃PO₄ (anhydrous) | THF | Reflux | 81% | Nitroarene electrophiles [[2]]() |

| Pd(PPh₃)₂Cl₂ (2 mol%) | Na₂CO₃ (aq) | DME / H₂O (1:1) | 70–82 | >80% | Biphenyl acrylates 1 |

| Pd(PPh₃)₄ (10 mol%) | K₂CO₃ (anhydrous) | Toluene / MeOH (10:1) | 90 | 66% | Carborane derivatives 5 |

| 10% Pd/C (2.6 mol%) | K₂CO₃ | DMF / H₂O | 80 | >90% | Heterogeneous coupling 4 |

Standard Operating Protocols (SOPs)

The following protocols are engineered as self-validating systems. By adhering to strict degassing and temperature controls, researchers can ensure reproducible yields and prevent catalyst deactivation.

Step-by-Step Experimental Workflow for Cross-Coupling.

Protocol A: Standard Biphasic Cross-Coupling (DME/H₂O)

Ideal for standard aryl bromides and iodides.

Reagents:

-

Aryl halide (1.0 equiv, e.g., 2.0 mmol)

-

3-Formylphenylboronic acid (1.1 - 1.2 equiv, 2.2 mmol)

-

Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)

-

Triphenylphosphine (PPh₃) (0.06 equiv) - Optional, prevents Pd black precipitation.

-

Na₂CO₃ (2.0 - 3.0 equiv)

-

1,2-Dimethoxyethane (DME) (10 mL)

-

Deionized Water (10 mL)

Step-by-Step Methodology:

-

Preparation of the Base Solution: Dissolve Na₂CO₃ in 10 mL of deionized water. Sparge the aqueous solution with Argon for 15 minutes to remove dissolved oxygen.

-

Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-formylphenylboronic acid, Pd(PPh₃)₂Cl₂, and PPh₃.

-

Solvent Addition & Degassing: Add 10 mL of DME. Evacuate and backfill the flask with Argon three times. Inject the degassed aqueous Na₂CO₃ solution via syringe.

-

Reaction Execution: Heat the biphasic mixture to 70–82 °C under a positive pressure of Argon. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.

-

Self-Validation/Monitoring: After 6–12 hours, sample the organic layer. Analyze via TLC or LC-MS. The disappearance of the aryl halide and the appearance of the product mass [M+H]⁺ without over-oxidation of the aldehyde confirms successful coupling.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Chloroform or Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradients).

Protocol B: Homogeneous/Mixed Solvent Coupling (Toluene/MeOH)

Optimized for base-sensitive or highly hydrophobic substrates (e.g., carboranes).

Reagents:

-

Electrophile (1.0 equiv, e.g., 0.37 mmol)

-

3-Formylphenylboronic acid (1.5 equiv, 0.56 mmol)

-

Pd(PPh₃)₄ (0.10 equiv)

-

K₂CO₃ (anhydrous, 3.0 equiv, 1.11 mmol)

-

Toluene/Methanol (10:1 v/v, 4 mL)

Step-by-Step Methodology:

-

Assembly: Charge a dry reaction vial with the electrophile, 3-formylphenylboronic acid, anhydrous K₂CO₃, and Pd(PPh₃)₄.

-

Degassing: Add the Toluene/MeOH solvent mixture. Subject the suspension to three freeze-pump-thaw cycles or sparge with Argon for 20 minutes. Causality: Pd(PPh₃)₄ is highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent catalyst death.

-

Reaction Execution: Seal the vial and heat to 90 °C for 7 to 20 hours.

-

Self-Validation/Monitoring: Monitor the reaction via ¹H-NMR of a crude aliquot. The retention of the distinctive aldehyde proton singlet (~9.9–10.1 ppm) confirms that the formyl group survived the basic, high-temperature conditions intact.

-

Workup: Cool the mixture, filter through a short pad of Celite to remove palladium residues and inorganic salts, and wash the pad with copious amounts of ethyl acetate.

-

Purification: Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Field Insights

-

Protodeboronation: If the boronic acid undergoes competitive protodeboronation (yielding benzaldehyde), increase the equivalents of 3-formylphenylboronic acid to 1.5 - 2.0, or lower the reaction temperature while utilizing a more active catalyst (e.g., Pd(dppf)Cl₂).

-

Aldehyde Oxidation: The formyl group is generally stable under these anaerobic Suzuki conditions. However, if carboxylic acid byproducts are observed, it indicates oxygen ingress. Ensure strict degassing protocols (freeze-pump-thaw) are followed.

-

Homocoupling: The formation of 3,3'-diformylbiphenyl indicates that the Pd catalyst is acting as an oxidant, often due to the presence of trace O₂ or excess base. Maintain a strict inert atmosphere and optimize base equivalents.

References

-

Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI (Catalysts) URL: [Link]

-

Title: Derived Supports for Palladium Nanoparticles as Catalysts for Carbon-Carbon Bonds Formation Source: Universidad de Alicante URL: [Link]

-

Title: 3-(Biphenyl)acrylates by One Pot Suzuki Cross Coupling—Wittig Olefination Reactions Source: Sciforum URL: [Link]

-

Title: Synthesis of 3-aryl-1,2-dicarba-closo-dodecaboranes by Suzuki-Miyaura coupling reaction Source: Semantic Scholar URL: [Link]

-

Title: 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions Source: MDPI (Sensors) URL: [Link]

Sources

Application Note: Reductive Amination Protocols for 4'-Bromobiphenyl-3-carbaldehyde

Executive Summary & Strategic Analysis

4'-Bromobiphenyl-3-carbaldehyde (CAS: 50670-58-1) is a high-value intermediate in medicinal chemistry. Its structural duality—possessing an electrophilic aldehyde for amine functionalization and an aryl bromide for downstream Suzuki-Miyaura cross-coupling—makes it a "privileged scaffold" in library synthesis.

The Critical Challenge: The primary risk in reductively aminating this substrate is the unintentional debromination (hydrogenolysis) of the aryl bromide. Standard catalytic hydrogenation protocols (e.g., H₂/Pd-C) are contraindicated as they frequently cleave Ar-Br bonds.

The Solution: This guide details three hydride-based protocols that chemoselectively reduce the intermediate imine without affecting the aryl bromide.

-

Method A (STAB): The industry standard for high-throughput parallel synthesis.

-

Method B (Ti(OiPr)₄/NaBH₄): Essential for sterically hindered or weakly nucleophilic amines.

-

Method C (NaCNBH₃): A pH-controlled alternative for acid-sensitive substrates.

Chemical Context & Handling

| Property | Data | Implications for Protocol |

| Structure | Biphenyl core with 3-CHO, 4'-Br | Conjugation stabilizes the imine; planar structure may reduce solubility in aliphatics. |

| Molecular Weight | 261.12 g/mol | -- |

| Solubility | DCM, DCE, THF | DCE (1,2-Dichloroethane) is the preferred solvent for STAB protocols due to high solubility and compatibility. |

| Stability | Air stable, oxidizes slowly | Store under inert atmosphere to prevent oxidation to carboxylic acid. |

Mechanistic Workflow

The reductive amination proceeds through two distinct phases: Imine Formation (equilibrium driven) and Imine Reduction (irreversible).

Figure 1: General mechanistic pathway. Note that chemoselectivity relies on the reducing agent reacting faster with the Imine than the Aldehyde.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard"

Best for: Primary and unhindered secondary amines. Mechanism: STAB is a mild hydride donor. It reduces imines rapidly but reacts negligibly with aldehydes, allowing for a "One-Pot, Direct" protocol.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

Protocol:

-

Dissolution: In a clean, dry vial, dissolve this compound (1.0 mmol, 261 mg) in DCE (4 mL).

-

Amine Addition: Add the amine (1.1 mmol).

-

Expert Note: If using an amine salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to free-base it in situ.

-

-

Catalyst: Add Glacial Acetic Acid (1-2 drops or ~1.0 equiv).

-

Why? AcOH catalyzes imine formation and protonates the imine, generating a highly electrophilic iminium species that STAB reduces efficiently [1].

-

-

Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium imine formation.

-

Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

-

Target: Disappearance of imine/aldehyde and appearance of product mass (M+H). The Br isotope pattern (1:1 doublet) should remain intact.

-

-

Workup (Self-Validating):

-

Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 min until gas evolution ceases.

-

Extract with DCM (3 x 10 mL).

-

Purification Check: If the product is basic, extract the organic layer with 1M HCl. The product moves to the aqueous phase; non-basic impurities (unreacted aldehyde) stay in DCM. Wash the aqueous layer with DCM, then basify (pH > 10) with NaOH and extract back into DCM.

-

Method B: Titanium(IV) Isopropoxide / NaBH₄

Best for: Sterically hindered amines, anilines, or acid-sensitive substrates. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, driving the equilibrium toward the imine even with poor nucleophiles. NaBH₄ is added subsequently (Stepwise).

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: THF (anhydrous) followed by MeOH.

Protocol:

-

Imine Formation: Under Nitrogen, mix the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (3 mL).

-

Activation: Add Ti(OiPr)₄ (1.2 mmol, ~355 µL) dropwise.

-

Observation: The solution often turns yellow/orange, indicating titanate/imine complex formation.

-

-

Incubation: Stir at RT for 6–12 hours (or overnight for very hindered amines).

-

Reduction: Dilute with dry MeOH (2 mL). Caution: Exothermic.

-

Addition: Add NaBH₄ (1.5 mmol, 57 mg) carefully in portions. Stir for 2–4 hours.

-

Quench: Add water (1 mL) or 1M NaOH. A heavy white precipitate (TiO₂) will form.

-

Filtration: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.

-

Workup: Dry the filtrate over Na₂SO₄ and concentrate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Incomplete Imine Formation | Switch to Method B (Ti(OiPr)₄). The Lewis acid drives the equilibrium further than AcOH. |

| Dialkylation | Primary amine reacts with two aldehydes | Use excess amine (2-5 equiv) or switch to Method C (NaCNBH₃) at pH 6, adding aldehyde slowly. |

| Debromination | Loss of Br (M-79 mass observed) | STOP using Pd/H₂. Ensure NaBH₄ reaction is not run at elevated temperatures for prolonged periods. |

| Aldehyde Reduction | Direct reduction of aldehyde to alcohol | Ensure "Incubation" time (Step 4 in Method A) is sufficient before adding STAB. |

Decision Matrix

Figure 2: Protocol selection guide based on amine properties.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2][3] Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[3] Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Targeted Synthesis of Schiff Bases from 4'-Bromobiphenyl-3-carbaldehyde

Topic: Synthesis of Schiff bases from 4'-Bromobiphenyl-3-carbaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, drug discovery researchers, and materials scientists.

A Privileged Scaffold for SAR Studies and Functional Materials

Executive Summary

This guide details the protocol for synthesizing Schiff bases (imines) utilizing This compound as the electrophilic core. The biphenyl moiety is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous angiotensin II receptor antagonists (e.g., Losartan, Telmisartan) and liquid crystal materials.

The presence of the 4'-bromo substituent provides a critical orthogonal handle for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), making this protocol highly relevant for Structure-Activity Relationship (SAR) library generation.

Chemical Basis & Mechanism

The synthesis relies on the reversible acid-catalyzed condensation of the carbonyl group of this compound with a primary amine.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the aldehyde carbon, followed by proton transfer and dehydration (elimination of water) to form the azomethine (C=N) bond.

Critical Consideration: The reaction is an equilibrium process. To drive the reaction to completion (Le Chatelier’s principle), water must be removed (via Dean-Stark or molecular sieves) or the product must be precipitated out of solution, which is common for these biphenyl derivatives in alcoholic solvents.

Figure 1: Simplified reaction pathway for acid-catalyzed Schiff base formation.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Precursor: this compound (CAS: 1228699-26-0 or synthesized via Suzuki coupling).

-

Amine Source: Substituted aniline or aliphatic amine (1.0 - 1.2 equivalents).

-